LogP Differentiation vs. Aniline Analog: Improved Drug-Likeness Predictor for CNS-Penetrant Candidate Design
The target benzylamine exhibits a computed XLogP3 of 3.8, substantially lower than the aniline analog 4-(4-chloro-3-(trifluoromethyl)phenoxy)aniline (CAS 1369254-44-3), which has an XLogP3 of 5.0 [1]. This 1.2 log-unit reduction in lipophilicity places the benzylamine within the optimal Lipinski logP range (≤5) with a greater margin than the aniline, and more importantly, below the CNS multiparameter optimization (MPO) threshold of logP <5 for reduced promiscuity and improved metabolic stability [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline: XLogP3 = 5.0 |
| Quantified Difference | Δ XLogP3 = -1.2 (target 24% lower) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
A lower logP with preserved aromatic halogenation offers a superior starting point for CNS-penetrant or orally bioavailable lead series where excessive lipophilicity drives off-target binding and rapid metabolic clearance.
- [1] PubChem Compound Summary: CID 66825464 (target, XLogP3=3.8) and CID 20362093 (aniline analog, XLogP3=5.0). National Center for Biotechnology Information, 2025. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
